氨基-PEG2-酸

概述

描述

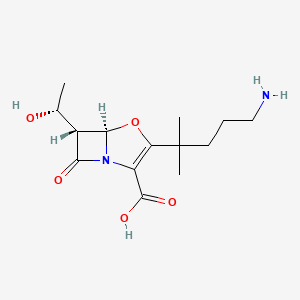

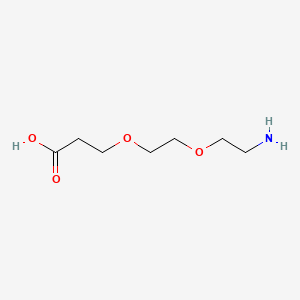

“3-(2-(2-Aminoethoxy)ethoxy)propanoic acid” is a compound with the molecular formula C9H19NO5 . It is a white to yellow to brown solid or semi-solid or liquid . This compound is also known as “Amino-PEG3-acid” and has a CAS number of 784105-33-5 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H19NO5/c10-2-4-14-6-8-15-7-5-13-3-1-9(11)12/h1-8,10H2,(H,11,12) . The molecular weight is 221.25 .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 372.1±32.0 °C and a predicted density of 1.137±0.06 g/cm3 . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .科学研究应用

氨基-PEG2-酸:科学研究应用

生物素化: 氨基-PEG2-酸用于生物素化,该过程涉及标记分子和表面,以便进行使用亲和素或链霉亲和素探针和树脂的测定或亲和纯化方法。 伯胺可以使用像EDC这样的交联剂与蛋白质和材料表面交联 .

药物递送: 该化合物的亲水性PEG间隔物提高了其在水性介质中的溶解度,使其适用于药物递送应用。 氨基与羧酸、活化的NHS酯、羰基(酮、醛)等反应,便于将药物连接到载体 .

纳米技术: 氨基-PEG2-酸在纳米技术研究中发挥作用,特别是在纳米材料的合成和纳米颗粒的功能化方面,用于各种应用,包括医疗诊断和靶向治疗 .

细胞培养: 在细胞培养中,氨基-PEG2-酸用于修饰培养表面以增强细胞附着和生长,或创建模拟细胞外基质的三维支架 .

抗体-药物偶联物 (ADC): 该化合物在ADC的合成中用作可切割的连接体,ADC由通过ADC连接体连接到细胞毒素的抗体组成。 它对靶向癌症治疗至关重要 .

PROTAC合成: 氨基-PEG2-酸也是一种用于合成PROTAC(蛋白降解嵌合体)的基于PEG的PROTAC连接体,PROTAC旨在作为治疗策略进行靶向蛋白降解 .

信号转导研究: 它是一种荧光类似物,可与哺乳动物细胞可逆地相互作用,与细胞膜结合并干扰G蛋白偶联受体的信号转导途径 .

生物偶联和表面功能化: 该化合物的官能团(NH2和COOH)可以被激活进行生物偶联,这对于通过将生物分子连接到表面或其他材料来创建生物混合系统至关重要 .

有关每个应用的更详细的信息,请参阅提供的参考文献。

Thermo Fisher Scientific - EZ-Link™ Amine-PEG2-Biotin BroadPharm - Amino-PEG2-acid ChemicalBook - 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid Biosynth - 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid Biochempeg - Amino-PEG2-acid MilliporeSigma - NH2-PEG20K-COOH HCl Salt

体内

In vivo experiments using 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid have been conducted in order to investigate the effects of the compound on the metabolism of various biological molecules. For example, 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid has been used to study the metabolism of glucose and lipids in rats. It has also been used to investigate the effects of 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid on the expression of certain genes in mice.

体外

In vitro experiments using 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid have been conducted in order to study the effects of the compound on various biochemical and physiological processes. For example, 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid has been used to study the effects of the compound on the activity of enzymes involved in the metabolism of lipids and proteins. It has also been used to study the effects of 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid on the expression of certain genes in cell cultures.

作用机制

Target of Action

Amino-PEG2-acid, also known as 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid or Nh2-PEG2-cooh, is a PEG reagent . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . These targets are primarily found in various biomolecules, making Amino-PEG2-acid a versatile tool in bio-conjugation .

Mode of Action

The Amino-PEG2-acid compound contains an amino group and a terminal carboxylic acid . The amino group is reactive and can form bonds with its targets . Specifically, the terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This interaction results in the formation of a stable complex, which can be used in various biochemical applications.

Pharmacokinetics

It’s known that peptides, which are short chains of amino acids, can penetrate and diffuse further into tissues due to their low molecular mass and relatively small size . Given that Amino-PEG2-acid is a derivative of amino acids, it may share similar ADME properties. The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of Amino-PEG2-acid’s action is the formation of a stable amide bond with its targets . This bond formation can be used in various biochemical applications, including the synthesis of antibody-drug conjugates (ADCs) . .

Action Environment

The action of Amino-PEG2-acid can be influenced by various environmental factors. For instance, the compound’s reactivity with its targets can be affected by the pH of the environment . Moreover, the compound’s stability and efficacy can be influenced by temperature, as it is typically stored at -20°C

生物活性

3-(2-(2-Aminoethoxy)ethoxy)propanoic acid has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial activities. In addition, 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid has been shown to have antioxidant activity and to modulate the activity of certain enzymes involved in the metabolism of carbohydrates, proteins, and lipids.

Biochemical and Physiological Effects

The biochemical and physiological effects of 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid have been studied in both in vivo and in vitro experiments. In vivo experiments have shown that 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid can modulate the activity of enzymes involved in the metabolism of fatty acids and carbohydrates. In vitro experiments have shown that 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid can modulate the expression of certain genes involved in the metabolism of proteins and lipids.

实验室实验的优点和局限性

The main advantage of using 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid in lab experiments is that it is a relatively safe compound with low toxicity. In addition, 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid is relatively inexpensive and easy to obtain. However, the compound has limited solubility in water, which can limit its use in certain experiments.

未来方向

The potential applications of 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid in biochemistry and physiology are far from being fully explored. Future research should focus on understanding the exact mechanism of action of 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid, as well as on developing methods to increase its solubility in water. In addition, further research should be conducted in order to investigate the effects of 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid on other biochemical and physiological processes. Finally, further research should be conducted in order to develop new applications for 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid, such as in the treatment of various diseases.

安全和危害

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

生化分析

Biochemical Properties

The amino group in Amino-PEG2-acid is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde), among others . The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) to form a stable amide bond .

Cellular Effects

These metabolic networks are necessary for maintenance, growth, reproduction, and immunity in humans and animals .

Molecular Mechanism

The molecular mechanism of Amino-PEG2-acid involves its reactivity with other molecules. The amino group in Amino-PEG2-acid can react with carboxylic acids, activated NHS esters, and carbonyls . The terminal carboxylic acid can react with primary amine groups to form a stable amide bond . This suggests that Amino-PEG2-acid could potentially interact with biomolecules, possibly leading to enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

They confer greater water solubility to proteins, labeling tags, and crosslinkers with which they are incorporated as constituent chemical groups .

Metabolic Pathways

Amino acids are involved in numerous metabolic pathways, including the biosynthesis pathways of twenty amino acids .

Subcellular Localization

Prediction of subcellular localization of proteins from their amino acid sequences has a long history in bioinformatics and is still actively developing .

属性

IUPAC Name |

3-[2-(2-aminoethoxy)ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4/c8-2-4-12-6-5-11-3-1-7(9)10/h1-6,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZXLFKSYRODPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

196936-04-6 | |

| Record name | Polyethylene glycol 2-aminoethyl 2-carboxyethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196936-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID401216018 | |

| Record name | Polyethylene glycol 2-aminoethyl 2-carboxyethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401216018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

196936-04-6 | |

| Record name | Polyethylene glycol 2-aminoethyl 2-carboxyethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401216018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。